2-Bromo-4-fluoro-6-(trifluoromethyl)aniline CAS number 875664-27-0
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline CAS number 875664-27-0
CAS Number: 875664-27-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline, a key building block in medicinal chemistry and materials science. The document details its physicochemical properties, safety and handling protocols, and its role in the synthesis of complex organic molecules.
Physicochemical Properties
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a substituted aniline derivative with a unique combination of functional groups that make it a valuable intermediate in organic synthesis.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrF₄N | [1] |
| Molecular Weight | 258.01 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Assay | ≥97.5% | [1] |
| Refractive Index | 1.5015-1.5055 @ 20°C | [1] |
| InChI Key | OTYCOVZULSPPPW-UHFFFAOYSA-N | [1] |
| SMILES | NC1=C(Br)C=C(F)C=C1C(F)(F)F | [1] |
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry are crucial for the structural confirmation of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline. While specific spectra are proprietary to suppliers, the expected spectral characteristics can be inferred from its structure. Researchers can typically obtain actual spectra from the supplier upon request or through analytical service providers.
Synthesis
General Synthetic Workflow
Representative Experimental Protocol: Bromination of an Aniline Derivative
The following is a general procedure for the bromination of an activated aromatic ring, such as an aniline derivative. This protocol is illustrative and would require optimization for the specific synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline.
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting aniline derivative in a suitable solvent (e.g., acetonitrile or dichloromethane).
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Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a dilute solution of bromine in the same solvent) dropwise to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired brominated aniline.
Applications in Drug Discovery
The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design due to its ability to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] Trifluoromethylated anilines, like the title compound, are therefore valuable building blocks for the synthesis of new chemical entities.[3] This compound can serve as a starting material for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity, leading to the development of novel therapeutic agents.[4][5]
Role in Drug Discovery
Safety and Handling
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a chemical that requires careful handling in a laboratory setting. The following table summarizes the key safety information based on available Safety Data Sheets (SDS).[2]
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352+P312, P362+P364 |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | P261, P271, P304+P340, P311 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
First Aid Measures
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
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In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
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If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Handling and Storage
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Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.[6]
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Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]
Safety and Handling Workflow
